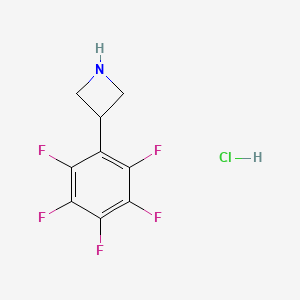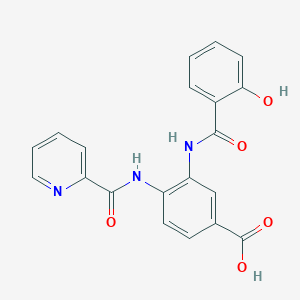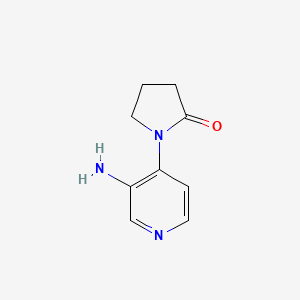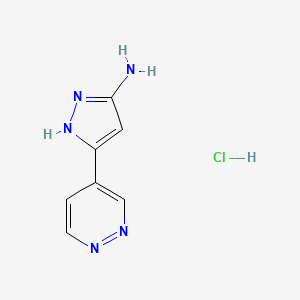
3-(Perfluorophenyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Perfluorophenyl)azetidine Hydrochloride is a fluorinated azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in various chemical applications. The perfluorophenyl group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorophenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines but requires precise control of reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Perfluorophenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions:
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Transition metal catalysts, such as palladium or nickel, are often employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted azetidines, while ring-opening reactions can produce amines or other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
3-(Perfluorophenyl)azetidine Hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Perfluorophenyl)azetidine Hydrochloride involves its interaction with molecular targets through its reactive azetidine ring and perfluorophenyl group. The ring strain in the azetidine moiety facilitates its participation in various chemical reactions, while the perfluorophenyl group enhances its stability and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Fluorophenyl)azetidine Hydrochloride
- 3-(3,4-Difluorophenoxy)azetidine Hydrochloride
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- 3-(4-Methoxyphenoxy)azetidine Hydrochloride
Comparison: Compared to other azetidine derivatives, 3-(Perfluorophenyl)azetidine Hydrochloride stands out due to its enhanced stability and reactivity conferred by the perfluorophenyl group. This makes it particularly valuable in applications requiring high chemical stability and reactivity, such as in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C9H7ClF5N |
|---|---|
Molekulargewicht |
259.60 g/mol |
IUPAC-Name |
3-(2,3,4,5,6-pentafluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H6F5N.ClH/c10-5-4(3-1-15-2-3)6(11)8(13)9(14)7(5)12;/h3,15H,1-2H2;1H |
InChI-Schlüssel |
SWMAKGCXIKUADU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)
![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)



![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)








